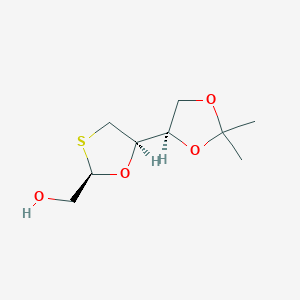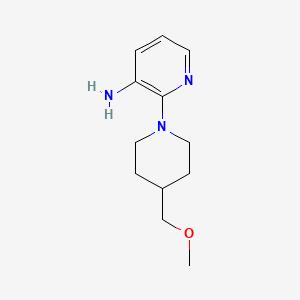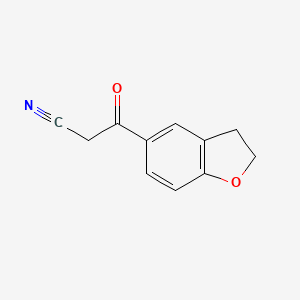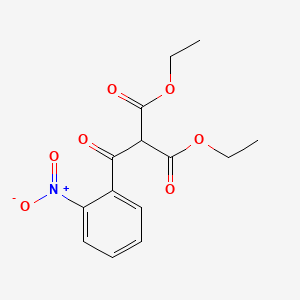
Methyl 4-(benzyloxy)-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(benzyloxy)-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a benzyloxy group attached to the naphthalene ring, which is further esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-2-naphthoate typically involves the esterification of 4-(benzyloxy)-2-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(benzyloxy)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(benzyloxy)-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(benzyloxy)-2-naphthoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammation.
Comparación Con Compuestos Similares
- Methyl 4-(benzyloxy)-2-hydroxybenzoate
- Methyl 4-(benzyloxy)-2-nitrobenzoate
- Methyl 4-(benzyloxy)-2-aminobenzoate
Comparison: Methyl 4-(benzyloxy)-2-naphthoate is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to similar benzoate derivatives. The presence of the naphthalene ring enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H16O3 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
methyl 4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H16O3/c1-21-19(20)16-11-15-9-5-6-10-17(15)18(12-16)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
Clave InChI |
TWEXZPNNHQJUOP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13353439.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)



![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)






